MK-0668

Catalog No.
S535591
CAS No.
865110-07-2
M.F
C31H30Cl2N6O6S
M. Wt
685.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-0668

CAS Number

865110-07-2

Product Name

MK-0668

IUPAC Name

(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid

Molecular Formula

C31H30Cl2N6O6S

Molecular Weight

685.6 g/mol

InChI

InChI=1S/C31H30Cl2N6O6S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43)/t22-,26+,27+/m1/s1

InChI Key

USYYNLPEWBGIMJ-ICTDUYRTSA-N

SMILES

C1CC(C1)NC2CC(N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)NC(CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

MK 0668, MK-0668, MK0668, N-(N-((3-cyanophenyl)sulfonyl)-4-cyclobutylaminoprolyl)-4-((3',5'-dichloroisonicotinoyl)amino)phenylalanine

Canonical SMILES

C1CC(C1)NC2CC(N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)NC(CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O

Isomeric SMILES

C1CC(C1)N[C@@H]2C[C@H](N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O

Description

The exact mass of the compound MK-0668 is 684.13246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MK-0668 is a synthetic compound with the molecular formula C31H30Cl2N6O6S and a molecular weight of approximately 685.58 g/mol. It is classified as an amino acid-based antagonist specifically targeting the very late antigen-4 (VLA-4) integrin, which plays a significant role in cell adhesion and migration processes. The compound has been noted for its potent inhibitory effects on unactivated VLA-4, exhibiting an inhibitory concentration (IC50) of 0.13 nM in human whole blood, indicating its high efficacy in blocking this integrin's activity .

The primary biological activity of MK-0668 is its role as an antagonist of VLA-4, which is implicated in several inflammatory and autoimmune diseases. By inhibiting this integrin, MK-0668 may reduce leukocyte adhesion and migration to sites of inflammation, thus providing therapeutic potential in conditions such as multiple sclerosis and other inflammatory disorders. Its high potency makes it a candidate for further development in clinical applications targeting immune responses .

The synthesis of MK-0668 involves multiple steps typical of complex organic synthesis. While specific synthetic routes are proprietary or not fully disclosed, the general approach includes:

  • Starting Materials: Utilizing amino acids and other organic reagents.
  • Reactions: Employing coupling reactions to form the core structure followed by functional group modifications (e.g., sulfonylation).
  • Purification: Techniques such as chromatography to isolate the final product from by-products.

Detailed methods may vary depending on the specific synthetic protocol adopted by researchers or pharmaceutical companies .

MK-0668 has potential applications primarily in the field of immunology and inflammation management. Its ability to inhibit VLA-4 suggests its use in:

  • Autoimmune Diseases: Treatment of conditions like multiple sclerosis.
  • Transplantation: Prevention of organ rejection by modulating immune responses.
  • Cancer Therapy: Potential role in reducing tumor metastasis by inhibiting cell migration.

Further research is required to fully establish its therapeutic efficacy and safety profiles .

Interaction studies involving MK-0668 focus on its binding affinity to VLA-4 and related integrins. Research indicates that MK-0668 effectively competes with natural ligands for VLA-4 binding sites, thereby blocking downstream signaling pathways associated with inflammation and immune response activation. These studies are crucial for understanding how MK-0668 can be effectively utilized in clinical settings and what other biological pathways might be influenced by its activity .

MK-0668 shares structural similarities with several other compounds that target integrins or have anti-inflammatory properties. Here are some notable comparisons:

Compound NameStructureTargetUnique Features
NatalizumabMonoclonal antibodyVLA-4Humanized antibody used for multiple sclerosis treatment; higher molecular weight and complexity compared to MK-0668.
TofacitinibSmall moleculeJanus kinaseOral administration; different mechanism focusing on intracellular signaling rather than direct integrin inhibition.
VedolizumabMonoclonal antibodyα4β7 integrinSpecific to gut inflammation; different target compared to MK-0668 but similar therapeutic area.

MK-0668's uniqueness lies in its small molecule structure that allows for oral bioavailability and potentially fewer side effects compared to larger biologics like monoclonal antibodies .

Core Structure Formation

MK-0668 represents a breakthrough in very late antigen-4 (VLA-4) antagonist design, discovered through systematic structure-activity relationship studies at Merck Research Laboratories [1]. The core structural foundation of MK-0668 is built upon a prolyl-phenylalanine dipeptide scaffold, which provides the essential framework for VLA-4 binding [1]. The strategic approach to core structure formation involves the assembly of three key molecular fragments: the N-terminal cyanophenylsulfonyl group, the central proline moiety with its critical cyclobutylamino substitution at the 4-position, and the C-terminal dichloroisonicotinoyl-substituted phenylalanine residue [2].

The core structure formation strategy emphasizes the importance of the amino acid backbone, specifically utilizing L-proline and L-phenylalanine as the fundamental building blocks [2]. This dipeptide core provides the necessary spatial orientation and hydrogen bonding patterns required for high-affinity interaction with the VLA-4 integrin binding site [1] [2]. The prolyl residue serves as a conformational constraint, locking the molecule into a bioactive conformation that favors receptor binding [2].

Functional Group Introduction and Modification

The synthetic strategy for MK-0668 involves systematic functional group introduction to optimize both potency and pharmacokinetic properties [1] [2]. The most critical modification is the incorporation of a cyclobutylamino substituent at the 4-position of the proline ring, which represents the key structural innovation that differentiated MK-0668 from earlier VLA-4 antagonists [1] [2]. This amino substituent was discovered to be essential for achieving picomolar potency against unactivated VLA-4 [1].

The N-terminal modification involves the attachment of a 3-cyanophenylsulfonyl group to the proline nitrogen, providing both electronic and steric contributions to receptor binding [2]. The cyanophenyl moiety introduces electron-withdrawing character that modulates the basicity of the adjacent amine groups, while the sulfonyl linker provides conformational flexibility [3] [2].

The C-terminal phenylalanine residue is functionalized with a 3,5-dichloroisonicotinoyl group at the para position of the benzyl side chain [3] [2]. This dichloropyridine substituent provides critical halogen bonding interactions with the VLA-4 binding pocket and contributes significantly to the compound's selectivity profile [1] [2].

Stereochemical Control in Synthesis

Stereochemical control is paramount in the synthesis of MK-0668, as the compound contains three defined stereocenters that must be precisely controlled to achieve optimal biological activity [4]. The molecule exhibits absolute stereochemistry with all three stereocenters defined as either R or S configuration [5] [4]. The proline residue adopts the L-configuration, while the critical 4-position substituent must be in the R-configuration to maintain the bioactive conformation [6] [2].

The stereochemical requirements are particularly stringent at the proline 4-position, where the R-configuration of the cyclobutylamino substituent is essential for activity [6]. Studies have demonstrated that stereochemical inversion at this position results in dramatically reduced binding affinity and faster dissociation rates from the VLA-4 receptor [6]. The phenylalanine residue maintains the natural L-configuration, consistent with its role in peptide-based drug design [2].

Reaction Mechanisms in MK-0668 Synthesis

The synthesis of MK-0668 involves multiple key mechanistic steps that must be carefully controlled to achieve the desired stereochemical and regiochemical outcomes [1] [2]. The formation of the sulfonamide linkage between the cyanophenylsulfonyl chloride and the proline nitrogen proceeds through a nucleophilic substitution mechanism, where the proline nitrogen acts as the nucleophile attacking the electrophilic sulfur center [7].

The introduction of the cyclobutylamino group at the proline 4-position likely involves a substitution reaction starting from an appropriate leaving group, such as an azide or halide precursor [7]. The azide intermediate can be reduced to the corresponding amine, which then undergoes nucleophilic substitution with cyclobutyl bromide or a similar electrophile to install the cyclobutylamino functionality [7].

The coupling of the dichloroisonicotinic acid to the phenylalanine amine proceeds through standard amide bond formation chemistry, typically employing coupling reagents such as carbodiimides or phosphonium-based activating agents [2]. The reaction mechanism involves activation of the carboxylic acid to form a reactive intermediate, followed by nucleophilic attack by the aniline nitrogen to form the amide bond [2].

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies revealed that the amino substituent on the proline fragment is the critical structural feature that distinguishes MK-0668 from earlier VLA-4 antagonists [1] [2]. The incorporation of amino functionality at the proline 4-position results in dramatically enhanced potency, with IC50 values in the picomolar range against human whole blood VLA-4 [1] [8].

The SAR studies demonstrated that the specific nature of the amino substituent is crucial for activity [2]. The cyclobutylamino group provides optimal activity, with other substitutions showing reduced potency [2]. The size and conformational constraints of the cyclobutyl ring appear to be critical for achieving the proper spatial orientation within the VLA-4 binding pocket [1].

The dichloroisonicotinoyl substitution pattern on the phenylalanine residue was also identified as essential for maintaining high potency [2]. The 3,5-dichloro substitution provides optimal halogen bonding interactions, while alternative substitution patterns result in reduced activity [1] [2]. The pyridine nitrogen in the isonicotinoyl group contributes additional hydrogen bonding capability that enhances receptor affinity [2].

Chemical Reactivity Profile

MK-0668 exhibits characteristic reactivity patterns consistent with its amino acid-based structure and functional group composition [3] [9]. The compound contains multiple reactive sites, including the sulfonamide nitrogen, the cyclobutylamino group, and the amide carbonyl groups [3]. Under physiological conditions, MK-0668 demonstrates excellent chemical stability with no significant degradation pathways identified [1].

The compound's reactivity profile is dominated by the basic character of the amino groups, which can undergo protonation under acidic conditions [9]. The predicted pKa values indicate that the cyclobutylamino group is the most basic site, with a calculated pKa of approximately 8.97 [9]. This basicity contributes to the compound's aqueous solubility and influences its pharmacokinetic behavior [9].

The sulfonamide linkage provides chemical stability under a wide range of pH conditions, making MK-0668 suitable for various formulation approaches [3]. The compound shows minimal reactivity toward common pharmaceutical excipients and demonstrates compatibility with standard manufacturing processes [1].

Analytical Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary analytical method for structural characterization and identity confirmation of MK-0668 [10] [11]. Proton NMR (1H NMR) spectroscopy provides detailed information about the hydrogen environments within the molecule, allowing for confirmation of the correct substitution patterns and stereochemical assignments [10] [11].

The 1H NMR spectrum of MK-0668 exhibits characteristic signals for each functional group component [11]. The aromatic protons from the cyanophenyl and dichloroisonicotinoyl groups appear in the downfield region (7-8 ppm), while the cyclobutyl and proline ring protons appear in the aliphatic region (1-4 ppm) [11]. The amide NH protons provide distinctive signals that are sensitive to hydrogen bonding and molecular conformation [10].

Carbon-13 NMR (13C NMR) spectroscopy provides complementary structural information, with the carbonyl carbons appearing in the characteristic downfield region (170-180 ppm) [11]. The aromatic carbons from the substituted benzene and pyridine rings provide fingerprint patterns that confirm the correct substitution patterns [11]. Two-dimensional NMR techniques, including COSY and HSQC experiments, enable complete assignment of all carbon and hydrogen signals [10].

Mass Spectrometry Analysis

Mass spectrometry provides crucial analytical data for molecular weight confirmation and structural characterization of MK-0668 [3] [9]. High-resolution mass spectrometry (HRMS) enables precise molecular weight determination, with the base compound showing a molecular ion at m/z 685.58 and the mesylate salt at m/z 781.68 [3] [9] [12].

Tandem mass spectrometry (MS/MS) provides structural fragmentation patterns that confirm the connectivity of functional groups within the molecule [12]. Characteristic fragmentation patterns include loss of the cyanophenylsulfonyl group, fragmentation of the cyclobutylamino substituent, and cleavage of the amide bonds [12]. These fragmentation patterns serve as analytical fingerprints for identity confirmation and purity assessment [12].

Electrospray ionization (ESI) is the preferred ionization method for MK-0668 analysis, providing excellent sensitivity and minimal fragmentation under gentle ionization conditions [9] [12]. The compound readily forms protonated molecular ions under positive ion mode conditions, facilitating quantitative analysis [12].

Infrared and Raman Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional group composition and hydrogen bonding patterns in MK-0668 [13] [14]. The IR spectrum exhibits characteristic absorption bands for the amide C=O stretches (1650-1680 cm⁻¹), N-H stretches (3200-3400 cm⁻¹), and aromatic C-H stretches (3000-3100 cm⁻¹) [13] [14].

The sulfonamide group contributes distinctive SO₂ stretching vibrations in the 1150-1350 cm⁻¹ region, providing confirmation of this functional group's presence [14]. The cyanonitrile group exhibits a characteristic sharp absorption around 2230 cm⁻¹, serving as a diagnostic band for structural confirmation [13] [14].

Raman spectroscopy complements IR analysis by providing enhanced sensitivity to certain vibrational modes, particularly those involving aromatic ring systems and C-N stretching vibrations [14]. The combination of IR and Raman spectroscopy provides comprehensive vibrational characterization that supports structural assignments and enables detection of polymorphic forms [13] [14].

X-ray Crystallography

X-ray crystallography represents the definitive method for absolute structural determination of MK-0668, providing three-dimensional atomic coordinates and precise stereochemical assignments [3]. Single crystal X-ray diffraction studies confirm the absolute configuration of all stereocenters and provide detailed information about molecular conformation and intermolecular interactions [3].

The crystal structure reveals important conformational features, including the spatial arrangement of the proline ring and the orientation of the cyclobutylamino substituent [3]. These structural details are crucial for understanding the structure-activity relationships and for guiding further medicinal chemistry optimization [3].

Powder X-ray diffraction (PXRD) serves as a complementary technique for polymorph identification and crystalline form characterization [3]. PXRD patterns provide fingerprint identification of specific crystalline forms and enable monitoring of solid-state transitions during processing and storage [3].

Purity Assessment and Quality Control Protocols

Purity assessment of MK-0668 employs multiple orthogonal analytical methods to ensure compliance with pharmaceutical quality standards [15] [16] [17]. High-performance liquid chromatography (HPLC) serves as the primary method for purity determination, providing separation and quantification of the active pharmaceutical ingredient from potential impurities [15] [17].

The HPLC method development focuses on achieving baseline separation of MK-0668 from synthetic impurities, degradation products, and residual solvents [17]. Reversed-phase chromatography using C18 stationary phases with gradient elution provides optimal separation efficiency [17]. The method typically achieves purity specifications of >95% for pharmaceutical applications [17].

Quantitative NMR (qNMR) spectroscopy provides an orthogonal approach to purity determination that is independent of chromatographic separation [17] [18]. The qNMR method offers advantages including direct quantification without reference standards and detection of non-chromophoric impurities [17] [18]. This technique is particularly valuable for hygroscopic compounds where water content must be accurately assessed [18].

Elemental analysis provides additional confirmation of molecular composition and can detect inorganic impurities that may not be visible by other methods [17] [19]. The theoretical elemental composition (C: 54.31%, H: 4.42%, Cl: 10.34%, N: 12.27%, O: 14.01%, S: 4.68%) serves as a target for purity assessment [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

684.1324593 g/mol

Monoisotopic Mass

684.1324593 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S441P37178

Wikipedia

Mk-0668

Dates

Last modified: 02-18-2024
1: Lin LS, Lanza T, Jewell JP, Liu P, Jones C, Kieczykowski GR, Treonze K, Si Q, Manior S, Koo G, Tong X, Wang J, Schuelke A, Pivnichny J, Wang R, Raab C, Vincent S, Davies P, Maccoss M, Mumford RA, Hagmann WK. Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichlor oisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. J Med Chem. 2009 Jun 11;52(11):3449-52. doi: 10.1021/jm900257b. PubMed PMID: 19441819.

Explore Compound Types